4-chloro-1-(pyrrolidin-1-yl)butan-1-one
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Overview
Description
4-chloro-1-(pyrrolidin-1-yl)butan-1-one is an organic compound with the molecular formula C8H14ClNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(pyrrolidin-1-yl)butan-1-one typically involves the reaction of 4-chlorobutanoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-chlorobutanoyl chloride+pyrrolidine→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(pyrrolidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrrolidinyl butanones.
Oxidation: Formation of 4-chlorobutanoic acid or 4-chlorobutanone.
Reduction: Formation of 4-chloro-1-(pyrrolidin-1-yl)butanol.
Scientific Research Applications
4-chloro-1-(pyrrolidin-1-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic compounds.
Biological Studies: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-chloro-1-(pyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving nucleophilic attack, redox reactions, and binding to active sites of proteins .
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-(pyrrolidin-1-yl)butan-1-one: Unique due to its specific substitution pattern and potential biological activities.
4-(pyrrolidin-1-yl)benzonitrile: Similar pyrrolidine ring but different functional groups, used as selective androgen receptor modulators.
4F-3-methyl-α-PVP: A structural analog with a fluorine substitution, known for its psychoactive properties.
Uniqueness
This compound stands out due to its specific combination of a pyrrolidine ring and a chlorobutanone moiety, which imparts unique chemical reactivity and potential biological activities .
Properties
CAS No. |
122867-43-0 |
---|---|
Molecular Formula |
C8H14ClNO |
Molecular Weight |
175.7 |
Purity |
95 |
Origin of Product |
United States |
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